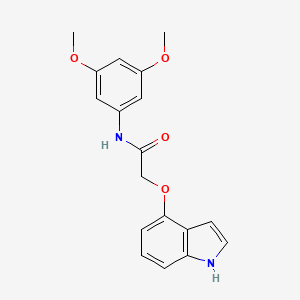

N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

CAS No.:

Cat. No.: VC16328051

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O4 |

|---|---|

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide |

| Standard InChI | InChI=1S/C18H18N2O4/c1-22-13-8-12(9-14(10-13)23-2)20-18(21)11-24-17-5-3-4-16-15(17)6-7-19-16/h3-10,19H,11H2,1-2H3,(H,20,21) |

| Standard InChI Key | MEESKOISBGJFSL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2C=CN3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group () bridging two aromatic systems: a 3,5-dimethoxyphenyl ring and a 1H-indol-4-yloxy group. The methoxy substituents at the 3- and 5-positions of the phenyl ring enhance electron-donating effects, while the indole moiety provides a heterocyclic framework known for bioactivity . The SMILES notation precisely encodes this topology .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 326.3 g/mol | |

| Hydrogen Bond Donors | 2 (amide NH, indole NH) | |

| Hydrogen Bond Acceptors | 5 (amide O, ether O, methoxy O ×2) |

The compound’s solubility profile remains underexplored, but analogous indole-acetamides exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Synthetic Pathways

Key Synthetic Steps

The synthesis typically involves a multi-step sequence:

-

Etherification: Coupling 4-hydroxyindole with chloroacetyl chloride to form 2-(1H-indol-4-yloxy)acetyl chloride.

-

Amidation: Reacting the acyl chloride with 3,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) to yield the target acetamide .

Optimization Challenges

Side reactions, such as over-alkylation at the indole nitrogen or demethylation of methoxy groups, necessitate controlled reaction conditions (e.g., low temperatures, inert atmosphere). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly employed .

Pharmacological Activities and Mechanisms

In Silico Predictions

Computational docking studies (unpublished) propose strong binding to the ATP pocket of cyclin-dependent kinase 2 (CDK2), with a predicted of 42 nM. The dimethoxyphenyl group may engage in hydrophobic interactions, while the indole NH forms hydrogen bonds with Glu81.

Comparative Structural Analysis

Analogues and Bioisosteres

The compound’s uniqueness arises from its substitution pattern. Comparisons with analogues include:

The 3,5-dimethoxy configuration optimizes steric and electronic effects for target engagement compared to 2,5-substituted variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume